Sodium hydrogen DL-malate
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Overview
Description
Sodium hydrogen DL-malate, also known as monosodium DL-malate, is a chemical compound with the formula C4H5NaO5. It is the monosodium salt of malic acid, a naturally occurring substance found in various fruits. This compound is commonly used as a buffering agent and humectant in the food industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hydrogen DL-malate can be synthesized through the neutralization of DL-malic acid with sodium hydroxide. The reaction typically involves dissolving DL-malic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the crystalline form of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The final product is often subjected to additional purification steps, such as recrystallization, to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Sodium hydrogen DL-malate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce oxaloacetate.
Reduction: It can be reduced to malate.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reactions typically occur in aqueous solutions with the addition of other salts.
Major Products:
Oxidation: Oxaloacetate.
Reduction: Malate.
Substitution: Various malate salts depending on the substituting cation.
Scientific Research Applications
Sodium hydrogen DL-malate has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in various chemical reactions.
Biology: Plays a role in metabolic studies, particularly in the citric acid cycle.
Medicine: Investigated for its potential benefits in metabolic disorders and as a supplement in sports nutrition.
Industry: Utilized in food processing as an acidity regulator and humectant
Mechanism of Action
The mechanism of action of sodium hydrogen DL-malate involves its role in the citric acid cycle. It acts as an intermediate in the conversion of malate to oxaloacetate, a key step in cellular respiration. This process is catalyzed by the enzyme malate dehydrogenase, which facilitates the transfer of electrons and protons, ultimately producing energy in the form of ATP .
Comparison with Similar Compounds
Sodium DL-malate: Similar in structure but contains two sodium ions.
Potassium hydrogen DL-malate: Similar but with potassium instead of sodium.
Calcium hydrogen DL-malate: Contains calcium instead of sodium.
Uniqueness: Sodium hydrogen DL-malate is unique due to its specific buffering capacity and solubility properties, making it particularly useful in food and pharmaceutical applications. Its ability to participate in various chemical reactions also adds to its versatility .
Properties
CAS No. |
58214-38-3 |
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Molecular Formula |
C4H5NaO5 |
Molecular Weight |
156.07 g/mol |
IUPAC Name |
sodium;3,4-dihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O5.Na/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+1/p-1 |
InChI Key |
DOJOZCIMYABYPO-UHFFFAOYSA-M |
SMILES |
C(C(C(=O)[O-])O)C(=O)O.[Na+] |
Canonical SMILES |
C(C(C(=O)O)O)C(=O)[O-].[Na+] |
physical_description |
White powder |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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